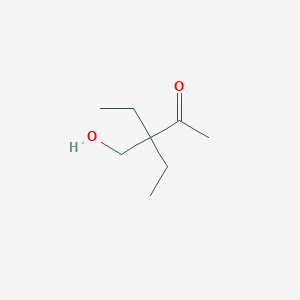

3-Ethyl-3-(hydroxymethyl)pentan-2-one

Descripción

3-Ethyl-3-(hydroxymethyl)pentan-2-one is a branched ketone featuring a hydroxymethyl (-CH2OH) and an ethyl (-C2H5) group at the 3-position of a pentan-2-one backbone. For instance, polyoxetanes synthesized from 3-ethyl-3-(hydroxymethyl)oxetane (a cyclic ether derivative) exhibit adhesive properties with polar substrates, achieving bond-line tensile shear strengths of 0.39–1.32 MPa and work of adhesion values of 101–105 mJ/m² . The hydroxymethyl group likely enhances polarity, influencing reactivity and interaction with polar materials.

Propiedades

Número CAS |

160193-85-1 |

|---|---|

Fórmula molecular |

C8H16O2 |

Peso molecular |

144.21 g/mol |

Nombre IUPAC |

3-ethyl-3-(hydroxymethyl)pentan-2-one |

InChI |

InChI=1S/C8H16O2/c1-4-8(5-2,6-9)7(3)10/h9H,4-6H2,1-3H3 |

Clave InChI |

OFWALKINJXCRQV-UHFFFAOYSA-N |

SMILES |

CCC(CC)(CO)C(=O)C |

SMILES canónico |

CCC(CC)(CO)C(=O)C |

Sinónimos |

2-Pentanone, 3-ethyl-3-(hydroxymethyl)- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Pentan-2-one

- Molecular Formula : C5H10O

- Key Features : A simple linear ketone without branched substituents.

- Applications : Acts as a biomarker in cancer studies. Its relative proportion decreases in murine lung tumors, linked to reduced fatty acid oxidation and ketogenic pathway downregulation . Unlike 3-Ethyl-3-(hydroxymethyl)pentan-2-one, it lacks functional groups for polymer synthesis.

- Metabolism : Involved in fat metabolism but absent from the Mus musculus metabolic pathway in the KEGG database .

3-Methylbutan-2-one

- Molecular Formula : C5H10O

- Key Features : Branched methyl group at the 3-position.

- Applications : Shares biomarker roles with pentan-2-one, showing decreased levels in late-stage tumors . Its simpler structure contrasts with the hydroxymethyl functionality of the target compound, limiting its utility in polymer chemistry.

3-ETHYL-2,4-PENTANEDIONE

- Molecular Formula : C7H10O2

- Key Features: A diketone with ethyl substitution. Exists as a tautomeric mixture (enol and keto forms) .

- Applications: Used in chemical synthesis for its chelating properties. The dual ketone groups increase acidity compared to monoketones like 3-Ethyl-3-(hydroxymethyl)pentan-2-one, enabling coordination with metal ions.

3-(3,4-Dimethoxyphenyl)pentan-2-one

- Molecular Formula : C13H18O3

- Key Features : Aromatic dimethoxy substituents at the 3-position.

- Applications : Serves as a pharmaceutical intermediate due to its aromatic moiety, contrasting with the aliphatic hydroxymethyl group in the target compound .

Data Table: Comparative Analysis

Key Research Findings

- Adhesive Performance : Polyoxetanes derived from 3-ethyl-3-(hydroxymethyl)oxetane exhibit strong adhesion to polar substrates but require modifications to reduce brittleness .

- Biomarker Roles : Linear ketones like pentan-2-one and 3-methylbutan-2-one show inverse correlations with tumor progression, highlighting their metabolic significance .

- Structural Influence : The hydroxymethyl group in the target compound enhances polarity compared to alkyl-substituted analogs, favoring interactions in polymer matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.